molecular formula C14H21N3O B2905699 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1448028-72-5

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide

Cat. No.: B2905699
CAS No.: 1448028-72-5
M. Wt: 247.342
InChI Key: IISKMROBQGATIY-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.

  • Substitution with Cyclopentyl and Cyclopropyl Groups: Cyclopentyl and cyclopropyl groups can be introduced through nucleophilic substitution reactions.

  • Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Nucleophiles such as alkyl halides, aprotic solvents, and bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated pyrazoles, substituted acetamides.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Medicine: The compound has shown potential in drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide can be compared with other similar compounds, such as:

  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide: This compound differs by the presence of a fluorophenylthio group, which may affect its reactivity and biological activity.

  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propanamide:

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(18)15-9-12-8-14(11-6-7-11)17(16-12)13-4-2-3-5-13/h8,11,13H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKMROBQGATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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